molecular formula C17H18O B1360490 2',4'-dimethyl-3-phenylpropiophenone CAS No. 898764-27-7

2',4'-dimethyl-3-phenylpropiophenone

Cat. No.: B1360490
CAS No.: 898764-27-7
M. Wt: 238.32 g/mol
InChI Key: BMOJWSFQOCHWCN-UHFFFAOYSA-N
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Description

2',4'-Dimethyl-3-phenylpropiophenone is a substituted propiophenone derivative characterized by a phenyl group at position 3 of the propiophenone backbone and methyl groups at the 2' and 4' positions of the aromatic ring. Key features include:

  • Molecular formula: Likely $ \text{C}{17}\text{H}{18}\text{O} $ (inferred from analogues like 3',5'-dimethyl-3-phenylpropiophenone) .
  • Functional groups: A ketone group (propiophenone core), aromatic phenyl rings, and methyl substituents.
  • Potential applications: Intermediate in organic synthesis, pharmaceuticals, or agrochemicals, though direct evidence for its uses is sparse in the literature reviewed.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-8-10-16(14(2)12-13)17(18)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOJWSFQOCHWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643977
Record name 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-27-7
Record name 1-(2,4-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-dimethyl-3-phenylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

Industrial production of 2’,4’-dimethyl-3-phenylpropiophenone follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2’,4’-dimethyl-3-phenylpropiophenone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Scientific Research Applications

2’,4’-dimethyl-3-phenylpropiophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: In the development of biochemical assays and as a reference compound in analytical studies.

    Medicine: Potential use in the synthesis of pharmaceutical compounds and drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-dimethyl-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 2',4'-dimethyl-3-phenylpropiophenone, focusing on substituent positions and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Boiling Point (°C) Density (g/cm³) Key References
This compound Not specified $ \text{C}{17}\text{H}{18}\text{O} $ ~238.32 2',4'-CH₃ on phenyl ring Data unavailable Data unavailable
3',5'-Dimethyl-3-phenylpropiophenone 898764-33-5 $ \text{C}{17}\text{H}{18}\text{O} $ 238.32 3',5'-CH₃ on phenyl ring 388.9 (predicted) 1.032 (predicted)
1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one Variants $ \text{C}{15}\text{H}{12}\text{O}_2 $ Varies Hydroxyl and methoxy groups Not reported Not reported
Bisphenol A (for contrast) 80-05-7 $ \text{C}{15}\text{H}{16}\text{O}_2 $ 228.29 Two 4-hydroxyphenyl groups 220–250 1.20
Key Observations:

Positional Isomerism: The methyl group positions (2',4' vs. 3',5') significantly influence physicochemical properties. For example, 3',5'-dimethyl-3-phenylpropiophenone has a predicted boiling point of 388.9°C and density of 1.032 g/cm³ , whereas data for the 2',4' isomer remain uncharacterized. Steric and electronic effects from substituent placement may alter reactivity in synthesis or biological activity.

Bisphenol A derivatives , though structurally distinct, highlight the role of aromatic substitution patterns in thermal stability and industrial applications.

Synthetic Relevance: Propiophenone derivatives are often intermediates in chalcone or flavonoid synthesis.

Spectroscopic and Structural Analysis

  • NMR Data: For 3',5'-dimethyl-3-phenylpropiophenone, $ ^{13}\text{C} $-NMR would likely show signals for carbonyl carbons (~200 ppm) and aromatic carbons (120–140 ppm), with methyl carbons at ~20–25 ppm. Similar patterns are expected for the 2',4' isomer, though chemical shifts may vary due to substituent orientation . In contrast, enone systems (e.g., compounds in ) exhibit distinct $ ^1\text{H} $-NMR signals for α,β-unsaturated protons (δ 6.5–8.0 ppm) and ketone carbonyls (δ 190–210 ppm in $ ^{13}\text{C} $-NMR).
  • Stereochemical Considerations: Evidence from phenylphenalenone analogues demonstrates that vicinal coupling constants (e.g., $ J_{H-1–H-2} = 9.6 \, \text{Hz} $) can resolve relative configurations. Such analyses may apply to propiophenone derivatives with multiple stereocenters.

Biological Activity

2',4'-Dimethyl-3-phenylpropiophenone (CAS No. 898764-27-7) is an organic compound belonging to the propiophenone family. With the molecular formula C17H18O, it exhibits a range of biological activities that have garnered attention in scientific research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure:

  • Molecular Formula: C17H18O
  • Molecular Weight: 258.33 g/mol

Functional Groups:

  • Propiophenone backbone
  • Two methyl groups at the 2' and 4' positions of the aromatic ring

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can act as both a substrate and an inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. Its interactions may include:

  • Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with specific receptors, potentially affecting signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

Recent investigations have highlighted the compound's potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

This study underscores the potential of this compound as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Effects

In a separate study focusing on its anticancer effects, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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